molecular formula C10H7NO3 B372835 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 34785-11-0

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B372835
CAS No.: 34785-11-0
M. Wt: 189.17 g/mol
InChI Key: ILNJBIQQAIIMEY-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinolone family. It is characterized by a quinoline core structure with a carboxylic acid group at the third position and a keto group at the fourth position. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinoline and 4-aminoquinoline .

Scientific Research Applications

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of a quinoline core with a carboxylic acid group and a keto group. This structural arrangement contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNJBIQQAIIMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956267
Record name 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13721-01-2, 34785-11-0
Record name 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=13721-01-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolone-3-carboxylic acid
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Record name 34785-11-0
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Record name 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name 4-QUINOLONE-3-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

In a sealed tube, 1-cyclopropyl-5,6-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and 28% aqueous ammonia were heated at 100° C. for 48 hours. The reaction mixture was concentrated under reduced pressure. A 1N aqueous solution of sodium hydroxide was added to the residue, and the insoluble matter was removed by filtration. A 10% aqueous solution of acetic acid was added to the filtrate to adjust its pH to 8, and it was then extracted with chloroform. The extract was dried and concentrated. Acetonitrile was added to the residue, and the mixture was cooled with ice. The crystals were collected by filtration and recrystallized from aqueous ammonia to give 5-amino-1-cyclopropyl-6-fluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid m p. 253°-254° C.
Name
1-cyclopropyl-5,6-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol) was suspended in sodium hydroxide solution (2N, 150 mL) and stirred for 2 h under reflux. After cooling, the mixture was filtered, and the filtrate was acidified to pH 4 with 2N HCl. The resulting precipitate was collected via filtration, washed with water and dried under vacuum to give 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (A-1) as a pale white solid (10.5 g, 92%). 1H NMR (d-DMSO) δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 3.02 g (10 mmole) of 1-ethyl-5-amino-6,7,8-trifluoro-4-oxo-1,4-dihydro quinoline-3-carboxylic acid, 1.93 g (15 mmole) of N-ethyl-3-pyrrolidinemethanamine, 3.0 g (30 mmole) of triethylamine and 100 ml of acetonitrile is refluxed for 18 hours. The reaction mixture is cooled to room temperature and the precipitate is removed by filtration, washed with acetonitrile, ether, and dried in vacuo to give 1-ethyl-5-amino-6,8-difluoro-7-[3-(ethylamino)methyl-1-pyrrolidinyl)]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: How do 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives exert their antibacterial effect?

A1: this compound derivatives primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [ [], [], [], [] ] By binding to these enzymes, they inhibit DNA synthesis, ultimately leading to bacterial cell death. [ [], [] ]

Q2: Can you elaborate on the specific interaction between these compounds and their target enzymes?

A3: These compounds bind to the enzyme-DNA complex, stabilizing the complex and preventing the religation of DNA strands. [ [] ] This leads to the accumulation of double-stranded DNA breaks and ultimately cell death.

Q3: What are the downstream effects of inhibiting bacterial DNA gyrase and topoisomerase IV?

A3: Inhibiting these enzymes disrupts essential bacterial processes such as DNA replication, transcription, and repair. This ultimately leads to:

    Q4: What is the molecular formula and weight of this compound?

    A4: The molecular formula is C10H7NO3, and the molecular weight is 189.17 g/mol.

    Q5: What are the key spectroscopic characteristics of this compound class?

    A6: Spectroscopic methods like NMR (1H, 13C, and 19F), IR, and Mass Spectrometry are crucial for structural confirmation. [ [], [], [] ] Specific peaks in these spectra provide information about the arrangement of atoms and functional groups within the molecule.

    Q6: How does modifying the structure of this compound impact its antibacterial activity?

    A7: Structural modifications significantly influence the activity, potency, and selectivity of these compounds. [ [], [], [], [] ] Researchers have extensively studied SAR to optimize antibacterial activity and overcome resistance. [ [], [] ]

    Q7: Can you provide specific examples of structure-activity relationships in this compound class?

    A8:* C-7 Substituent: The substituent at the C-7 position is critical for activity. For instance, a piperazine ring at C-7 is commonly found in many potent fluoroquinolones like ciprofloxacin. [ [], [], [] ]* N-1 Substituent: Modifications at N-1, such as the introduction of a cyclopropyl group, can enhance activity against Gram-positive bacteria. [ [], [] ]* C-8 Substituent: Introducing a fluorine atom at the C-8 position, as seen in ciprofloxacin, significantly improves potency. [ [], [] ]

    Q8: What is the significance of understanding the structure-activity relationships of these compounds?

    A8: SAR studies provide valuable insights for:

    • Designing new antibiotics: By understanding how structural changes affect activity, researchers can rationally design novel derivatives with improved potency and spectrum of activity. [ [] ]
    • Overcoming drug resistance: SAR studies help identify modifications that can restore activity against resistant bacterial strains. [ [], [] ]

    Q9: How stable are this compound derivatives under different conditions?

    A10: Stability can vary depending on the specific derivative and environmental conditions such as pH, temperature, and light exposure. [ [], [], [] ] Some derivatives are susceptible to photodegradation. [ [], [] ]

    Q10: What formulation strategies are employed to improve the stability and bioavailability of these compounds?

    A10: Formulation strategies include:

    • Salt formation: Converting the carboxylic acid into a salt, such as hydrochloride, can improve solubility and stability. [ [], [], [] ]

    Q11: What analytical methods are used to characterize and quantify this compound derivatives?

    A11: Various analytical techniques are employed, including:

    • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the compound and its potential impurities. [ [], [], [] ]
    • Mass Spectrometry (MS): For determining molecular weight and identifying degradation products. [ [], [], [], [] ]
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation. [ [], [], [] ]
    • Thin Layer Chromatography (TLC): For rapid separation and qualitative analysis. [ [], [] ]

    Q12: What are the common mechanisms of bacterial resistance to this compound derivatives?

    A12: Resistance mechanisms include:

    • Mutations in target enzymes: Mutations in DNA gyrase and topoisomerase IV can reduce the binding affinity of these compounds. [ [], [] ]

    Q13: Is there cross-resistance with other classes of antibiotics?

    A14: Cross-resistance with other classes of antibiotics is a concern, particularly those with similar mechanisms of action or those that rely on active efflux for resistance. [ [] ]

    Q14: What are some of the current research areas focusing on this compound derivatives?

    A14: Current research focuses on:

    • Developing new derivatives: Researchers are continuously exploring novel modifications to overcome resistance, improve potency, and broaden the spectrum of activity. [ [], [] ]
    • Investigating new therapeutic applications: Beyond their antibacterial properties, these compounds are being investigated for other therapeutic applications, such as anticancer agents and cystic fibrosis treatments. [ [], [], [] ]
    • Understanding resistance mechanisms: Further research is crucial to unravel the complex mechanisms of resistance and develop strategies to circumvent them. [ [] ]

    Q15: Can you provide examples of this compound derivatives used in clinical practice?

    A15: Several derivatives are widely used in clinical practice, including:

    • Ciprofloxacin: A broad-spectrum antibiotic used to treat a wide range of infections. [ [], [], [] ]
    • Moxifloxacin: Effective against respiratory pathogens, including those resistant to other antibiotics. [ [], [] ]

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